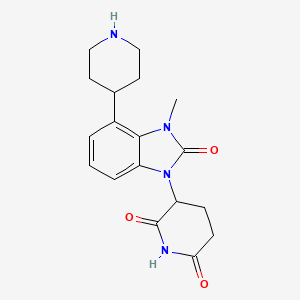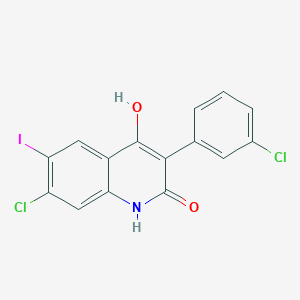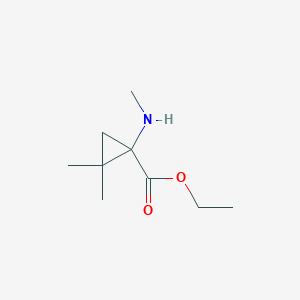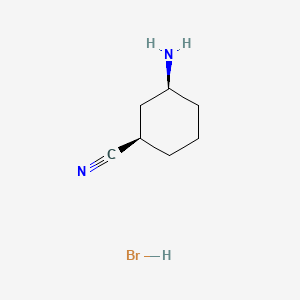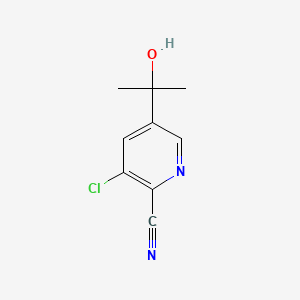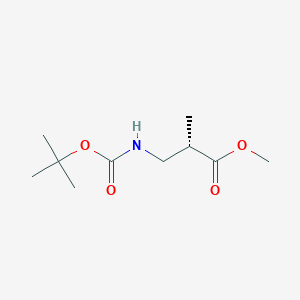
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: . It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Stereochemistry Control: : The stereochemistry of the compound is controlled during the synthesis to ensure the (S)-configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: : The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to remove the BOC group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohols.
Substitution: : Free amine after BOC deprotection.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: is widely used in scientific research due to its versatility and stability. It is employed in:
Chemistry: : As a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : In the study of enzyme mechanisms and protein interactions.
Medicine: : In the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: : In the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate exerts its effects depends on its specific application. For example, in peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can be compared to other similar compounds, such as:
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: : The enantiomer with the opposite stereochemistry.
Methyl 3-((benzyloxycarbonyl)amino)-2-methylpropanoate: : A similar compound with a different protecting group.
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: : A related compound without the methyl group on the alpha carbon.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the BOC protecting group, which makes it particularly useful in certain synthetic applications.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
methyl (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
InChI-Schlüssel |
JZHNQALXNGWKCG-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
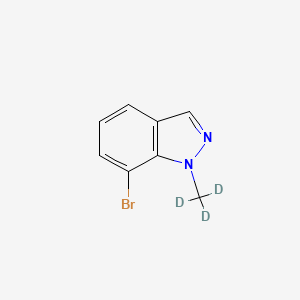
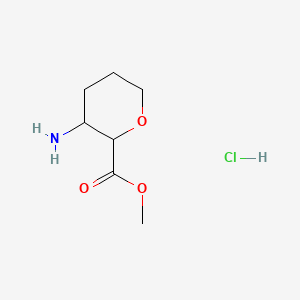
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropylthiazol-2-yl)propanamide](/img/structure/B15360182.png)

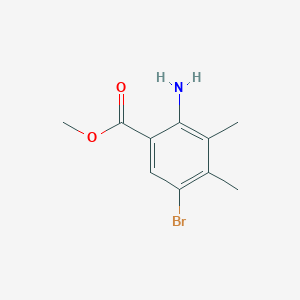
![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
